![molecular formula C6H5BrN4 B6233611 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 1019918-41-2](/img/no-structure.png)

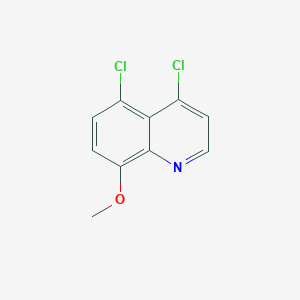

7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a derivative of the triazolopyridine family . Triazolopyridine derivatives are an important class of organic compounds employed in various biochemical, clinical, and pharmaceutical applications . They have been recognized for their antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, and herbicidal properties .

Synthesis Analysis

The synthesis of triazolopyridine derivatives, including this compound, often involves aromatic nucleophilic substitution . The methods are classified according to the types of reagents used . A common approach to constructing the [1,2,4]triazolo [4,3- a ]pyridine skeleton is the oxidative cyclization of N - (2-pyridyl)amidines .

Molecular Structure Analysis

The molecular structure and vibrational spectra of this compound were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The asymmetric unit contains two 1,2,4-triazolo [4,3- a ]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions of this compound involve various spectroscopic properties. Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The assignment of the observed bands to the respective normal modes was proposed on the basis of PED calculations .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its spectroscopic properties. Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .

Aplicaciones Científicas De Investigación

7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine has been studied for its potential applications in a wide range of fields. It has been found to have anti-inflammatory, anti-bacterial, and anti-oxidant properties. It has also been used as an inhibitor of cytochrome P450 enzymes, which are important in the metabolism of drugs. Additionally, it has been used as a fluorescent probe for the detection of certain proteins.

Mecanismo De Acción

Target of Action

Similar compounds in the triazolopyridine class have been found to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that triazolopyridines can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, often through their interaction with specific enzymes or receptors .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body.

Result of Action

Related compounds have been shown to exhibit various biological activities, including antifungal, antibacterial, and antioxidant effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, could also affect its action and efficacy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is its ability to inhibit cytochrome P450 enzymes, which allows for longer-lasting drugs in the body. Additionally, it has been found to have anti-inflammatory, anti-bacterial, and anti-oxidant properties, which may be useful in certain lab experiments. However, there are some limitations to using this compound in lab experiments. It is not very soluble in water, which can make it difficult to work with. Additionally, it is not very stable and can easily decompose in the presence of light or heat.

Direcciones Futuras

There are a few potential future directions for the study of 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine. One potential direction is to further investigate its anti-inflammatory and anti-oxidant properties. Another potential direction is to investigate its potential applications in the development of new drugs, such as inhibitors of cytochrome P450 enzymes. Additionally, further research could be done to investigate its potential applications in the development of new fluorescent probes. Finally, further research could be done to investigate its potential applications in the development of new anti-bacterial agents.

Métodos De Síntesis

7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine can be synthesized in a few different ways. The most common method is to react a pyridine derivative with a bromine-containing triazole. This reaction is usually carried out in a solvent such as dimethylformamide (DMF) or acetonitrile (MeCN). Another method involves the reaction of a bromine-containing triazole with an amine in the presence of a base. This reaction is usually carried out in a solvent such as tetrahydrofuran (THF).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves the reaction of 3-amino-7-bromo-pyridine-2-carbonitrile with sodium azide and triethylorthoformate to form the intermediate 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carbonitrile. This intermediate is then reduced with hydrogen gas in the presence of palladium on carbon catalyst to yield the final product, 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine.", "Starting Materials": [ "3-amino-7-bromo-pyridine-2-carbonitrile", "sodium azide", "triethylorthoformate", "palladium on carbon catalyst", "hydrogen gas" ], "Reaction": [ "Step 1: 3-amino-7-bromo-pyridine-2-carbonitrile is reacted with sodium azide and triethylorthoformate in a solvent such as dimethylformamide (DMF) at elevated temperature to form the intermediate 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carbonitrile.", "Step 2: The intermediate is then reduced with hydrogen gas in the presence of palladium on carbon catalyst in a solvent such as ethanol at elevated temperature and pressure to yield the final product, 7-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine.", "Overall Reaction: 3-amino-7-bromo-pyridine-2-carbonitrile + sodium azide + triethylorthoformate + palladium on carbon catalyst + hydrogen gas → 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-amine" ] } | |

Número CAS |

1019918-41-2 |

Fórmula molecular |

C6H5BrN4 |

Peso molecular |

213 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.